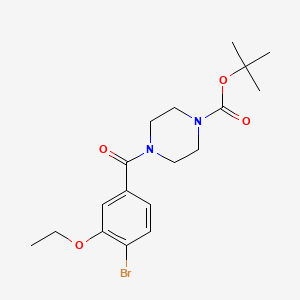
1-Piperazinecarboxylic acid, 4-(4-bromo-3-ethoxybenzoyl)-, 1,1-dimethylethyl ester
Vue d'ensemble
Description
1-Piperazinecarboxylic acid, 4-(4-bromo-3-ethoxybenzoyl)-, 1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C18H25BrN2O4 and its molecular weight is 413.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-Piperazinecarboxylic acid, 4-(4-bromo-3-ethoxybenzoyl)-, 1,1-dimethylethyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its chemical formula and has a molecular weight of approximately 366.25 g/mol. The presence of the piperazine ring contributes to its bioactivity, particularly in targeting various biological pathways.
Research indicates that compounds with piperazine structures often interact with neurotransmitter receptors and enzymes involved in lipid metabolism. For instance, piperazine derivatives have been shown to inhibit fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids such as anandamide, which are crucial for pain modulation and inflammation response .
Pharmacological Effects
1-Piperazinecarboxylic acid derivatives have demonstrated various biological activities:
- Analgesic Properties : Studies have shown that piperazine derivatives can attenuate pain responses in animal models. For example, compounds similar to this ester have been effective in reducing tactile allodynia in neuropathic pain models .
- Anti-inflammatory Effects : The inhibition of FAAH leads to increased levels of endocannabinoids, which can exert anti-inflammatory effects. This action is particularly relevant in conditions such as arthritis and other inflammatory diseases .
Case Studies
- Study on Pain Modulation : In a study involving a mild thermal injury model in rats, a compound structurally similar to 1-piperazinecarboxylic acid was found to significantly reduce pain sensitivity, suggesting its potential as a broad-spectrum analgesic .
- FAAH Inhibition : Another study highlighted the selective inhibition of FAAH by piperazine derivatives, showing that these compounds could increase levels of arachidonoyl ethanolamide and oleoyl ethanolamide in the brain, which are associated with pain relief and anti-inflammatory effects .
Data Table: Biological Activities of Related Piperazine Derivatives
Propriétés
IUPAC Name |
tert-butyl 4-(4-bromo-3-ethoxybenzoyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BrN2O4/c1-5-24-15-12-13(6-7-14(15)19)16(22)20-8-10-21(11-9-20)17(23)25-18(2,3)4/h6-7,12H,5,8-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCGFMRFQGMONN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















